molecular formula C12H23ClO2 B8411858 1-Chloro-4-acetoxy-8-methylnonane

1-Chloro-4-acetoxy-8-methylnonane

Cat. No.: B8411858
M. Wt: 234.76 g/mol
InChI Key: LGPQFGXCDBZAQL-UHFFFAOYSA-N
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Description

1-Chloro-4-acetoxy-8-methylnonane is a branched aliphatic compound featuring a chloro group at position 1, an acetoxy (ester) group at position 4, and a methyl substituent at position 8 on a nonane backbone. This structure combines electrophilic reactivity (via the chloro group) and ester-based hydrolytic sensitivity, making it relevant in synthetic chemistry for nucleophilic substitution or esterification studies.

Properties

Molecular Formula

C12H23ClO2

Molecular Weight

234.76 g/mol

IUPAC Name

(1-chloro-8-methylnonan-4-yl) acetate

InChI

InChI=1S/C12H23ClO2/c1-10(2)6-4-7-12(8-5-9-13)15-11(3)14/h10,12H,4-9H2,1-3H3

InChI Key

LGPQFGXCDBZAQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(CCCCl)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Functional Group Impact on Properties

Compound Key Functional Groups Molecular Weight (g/mol) Boiling Point (°C) Solubility Profile
1-Chloro-4-acetoxy-8-methylnonane Chloro (C1), Acetoxy (C4) ~248.8* ~280–310* Low in water; soluble in organic solvents
8-Methylnonane-1,6,7-trien-4-one (4a) Ketone (C4), Allenes (C6–C7) 178.3 195–200 Moderate in polar aprotic solvents
1-Chloro-8-methylnonane Chloro (C1) ~190.7 ~220–240 Insoluble in water; soluble in hydrocarbons
4-Acetoxy-8-methylnonane Acetoxy (C4) ~214.3 ~250–270 Low polarity; miscible with esters

*Estimated based on additive contributions of functional groups.

Reactivity and Stability

  • Chloro Group Reactivity: The chloro group in this compound enables nucleophilic substitution (SN2) reactions, similar to smaller chloroalkanes like 1-chloroacetone . However, steric hindrance from the branched chain may reduce reaction rates compared to linear analogs.
  • Acetoxy Group Hydrolysis: The acetoxy group is susceptible to hydrolysis under acidic or basic conditions, yielding 4-hydroxy-8-methylnonane. This behavior aligns with esters such as methyl acetates but with slower kinetics due to the long alkyl chain .
  • Thermal Stability: Methyl branching at C8 enhances thermal stability compared to unbranched analogs, as seen in 8-methylnonane derivatives .

Toxicity and Handling

  • While toxicity data for this compound is unavailable, its chloroacetone analogs (e.g., 1-chloroacetone) are classified as irritants and lacrimators, requiring stringent safety protocols .
  • The ester group may reduce volatility compared to smaller chloroalkanes, mitigating inhalation risks.

Notes

  • Direct literature on this compound is sparse; comparisons rely on structurally related compounds.
  • Physical properties are estimated using group contribution methods and analog data .
  • Safety recommendations are extrapolated from smaller chloro- and ester-containing compounds .

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